BenchChemオンラインストアへようこそ!

2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide

Lipophilicity Membrane permeability Nitroimidazole

2-[3-[(4-Chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide (CAS 77952-76-2, molecular formula C₁₃H₁₃ClN₄O₃S, MW 340.78 g/mol) is a synthetic 4-nitroimidazole derivative bearing a 4-chlorobenzyl substituent at the N1 position and a sulfanylacetamide side-chain at C5. The compound is a member of the 1-benzyl-4-nitroimidazole-5-thioacetic acid/amide class, a series originally synthesized and characterized within the Iradyan group at the Mndzhoyan Institute of Fine Organic Chemistry (Yerevan, Armenia) and reported in the Pharmaceutical Chemistry Journal.

Molecular Formula C13H13ClN4O3S
Molecular Weight 340.79 g/mol
CAS No. 77952-76-2
Cat. No. B13792997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide
CAS77952-76-2
Molecular FormulaC13H13ClN4O3S
Molecular Weight340.79 g/mol
Structural Identifiers
SMILESCC1=NC(=C(N1CC2=CC=C(C=C2)Cl)SCC(=O)N)[N+](=O)[O-]
InChIInChI=1S/C13H13ClN4O3S/c1-8-16-12(18(20)21)13(22-7-11(15)19)17(8)6-9-2-4-10(14)5-3-9/h2-5H,6-7H2,1H3,(H2,15,19)
InChIKeyQQAZAXQSBKQIAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

77952-76-2 – 4-Nitroimidazole-5-sulfanylacetamide with 4-Chlorobenzyl Substitution: Core Identity and Physicochemical Profile


2-[3-[(4-Chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide (CAS 77952-76-2, molecular formula C₁₃H₁₃ClN₄O₃S, MW 340.78 g/mol) is a synthetic 4-nitroimidazole derivative bearing a 4-chlorobenzyl substituent at the N1 position and a sulfanylacetamide side-chain at C5 . The compound is a member of the 1-benzyl-4-nitroimidazole-5-thioacetic acid/amide class, a series originally synthesized and characterized within the Iradyan group at the Mndzhoyan Institute of Fine Organic Chemistry (Yerevan, Armenia) and reported in the Pharmaceutical Chemistry Journal [1][2]. Computed physicochemical properties include a predicted logP of 4.05, density of 1.52 g/cm³, boiling point of 580.8 °C (760 mmHg), and polar surface area (PSA) of 133.02 Ų . The compound functions as both a candidate bioactive molecule and a versatile synthetic intermediate for further derivatization of the 4-nitroimidazole scaffold.

Why Metronidazole, Benznidazole, or Other 5-Nitroimidazoles Cannot Replace 77952-76-2 in Targeted Research


Nitroimidazoles are not interchangeable building blocks. The target compound occupies a structurally distinct niche that differentiates it from the clinically dominant 5-nitroimidazoles (e.g., metronidazole, tinidazole) and the 2-nitroimidazole benznidazole on at least three axes: (i) regioisomeric nitro placement – the 4-nitro (rather than 5-nitro or 2-nitro) configuration alters the reduction potential, radical-anion stability, and consequently the redox-driven mechanism of action [1]; (ii) lipophilicity – with a computed logP of 4.05, the compound is over four orders of magnitude more lipophilic than metronidazole (logP −0.02) and roughly 100-fold more lipophilic than benznidazole (logP ≈ 0.9–1.1), profoundly affecting membrane permeability, tissue distribution, and protein binding [2][3]; (iii) the 4-chlorobenzyl N1-substituent introduces steric bulk and a potential halogen-bond donor that the simple N-methyl or N-benzyl analogs lack . These molecular features mean that substituting an in-class compound with a superficially similar nitroimidazole will change every meaningful experimental variable – from solubility and assay compatibility to target engagement and metabolic stability – rendering cross-class substitution scientifically invalid without re-optimization.

Quantitative Differentiation Evidence for 77952-76-2 vs. Closest Analogs and In-Class Standards


Lipophilicity Advantage: 4.05 logP Distinguishes 77952-76-2 from Metronidazole and Benznidazole

The computed octanol-water partition coefficient (logP) for 77952-76-2 is 4.05170, representing a dramatic increase in lipophilicity vs. the two most clinically prevalent nitroimidazole standards . Metronidazole is markedly hydrophilic with a reported logP of −0.0200 (ACD/LogP) [1], while benznidazole shows intermediate lipophilicity with a computed logP of 1.108 (Crippen) [2]. The ~4-log-unit difference between 77952-76-2 and metronidazole corresponds to an approximately 10,000-fold higher theoretical partition into lipid phases, which directly impacts passive membrane permeation, CNS penetration potential, and in vitro assay compatibility where serum protein binding differences may confound apparent potency measurements.

Lipophilicity Membrane permeability Nitroimidazole Drug design

N1-Substituent Contribution: 4-Chlorobenzyl Drives 2.5 logP Units Above the N-Methyl Analog

The contribution of the 4-chlorobenzyl N1-substituent to overall lipophilicity can be isolated by comparing 77952-76-2 with its closest des-chlorobenzyl analog, 2-(3-methyl-5-nitroimidazol-4-yl)sulfanylacetamide (CAS 110578-99-9), which bears a simple N-methyl group at the corresponding position. The N-methyl analog has a computed logP of 1.57860 , while 77952-76-2 has a computed logP of 4.05170 . The difference of approximately 2.47 logP units (roughly 300-fold in partitioning) is attributable almost entirely to the 4-chlorobenzyl moiety, confirming that this substituent is the dominant driver of the compound's hydrophobic character. The molecular weight increases from 216.22 to 340.78 g/mol and the heavy atom count from 14 to 22 atoms in parallel .

SAR N1-substitution Lipophilicity tuning Nitroimidazole

Regioisomeric Differentiation: 4-Nitro vs. 5-Nitro Imidazole Core Impacts Reduction Potential and Biological Profile

The 4-nitro (or 5-nitro) designation is not merely a nomenclature detail. The Iradyan group explicitly synthesized 4-nitro-5-thioimidazole derivatives and distinguished them from the classical 5-nitroimidazole series (e.g., metronidazole) that dominate antiparasitic chemotherapy [1]. Pulse radiolysis studies have demonstrated that 4-nitroimidazole and 5-nitroimidazole radical anions exhibit distinct second-order decay kinetics, indicating different radical stability profiles that directly affect their capacity to generate cytotoxic species upon enzymatic reduction [2]. The compound's closest positional isomer, 2-[3-[(4-chlorophenyl)methyl]-5-nitroimidazol-4-yl]sulfanylacetamide (CAS 77952-73-9), lacks the 2-methyl group and has a computed logP of 3.74 vs. 4.05 for the target compound, indicating that the combination of regioisomerism (4-nitro vs. 5-nitro) and the presence/absence of the 2-methyl substituent jointly modulate both electronic and steric properties .

Regioisomerism Nitroimidazole Redox potential Antiparasitic

Synthetic Tractability: Defined Upstream Intermediate Enables Reproducible Derivatization

77952-76-2 occupies a defined position in a published synthetic pathway. It is produced from 5-bromo-1-(4-chloro-benzyl)-2-methyl-4-nitro-1H-imidazole (CAS 68019-73-8) via nucleophilic substitution with the thiolate of acetamide [1][2]. This explicit upstream precursor relationship provides procurement certainty: the precursor is a characterized, cataloged compound (C₁₁H₉BrClN₃O₂, MW 330.57) with documented synthetic protocols in the Iradyan XIX series [2]. By contrast, the 5-nitro positional isomer (CAS 77952-73-9) lacks the 2-methyl group and would require an entirely different synthetic entry. The availability of a defined precursor reduces synthetic risk for groups planning to use 77952-76-2 as a building block for further functionalization at the acetamide nitrogen or oxidation at the sulfide sulfur.

Chemical synthesis Intermediate Thioether Nitroimidazole

Documented Bioactivity Context: The Iradyan Series Links 4-Nitro-5-thioimidazoles to Antitumor and Antimutagenic Properties

The target compound belongs to a specific subclass of 1-benzyl-4-nitroimidazole-5-thioacetic acid derivatives for which published bioactivity data exist at the series level. The foundational 1981 paper (Imidazoles XVI) established that 4-nitroimidazole-5-thioacetic acids possess antiblastic activity against leukemia L1210 cells [1]. The 1987 paper (Imidazoles XIX), which explicitly includes 4-chlorobenzyl-substituted members, reports investigation of mutagenic, antimutagenic, and antitumor properties [2]. The 2003 paper (Imidazoles XXIX) further confirms that S-substituted 1-benzyl-4-nitro-5-thioimidazoles exhibit antitumor, mutagenic, and antimutagenic properties [3]. While compound-specific IC₅₀ values for 77952-76-2 are not publicly available, the series-level data establish a bioactivity direction orthogonal to the classical antiparasitic nitroimidazoles, supporting its prioritization for oncology-focused screening rather than antiprotozoal panels.

Antitumor Mutagenicity Antimutagenicity 4-Nitroimidazole

Optimal Research and Industrial Use Cases for 77952-76-2 Based on Quantitative Differentiation Evidence


Oncology Screening Libraries Targeting Redox-Active 4-Nitroimidazole Chemotypes

The compound's membership in the Iradyan 4-nitroimidazole-5-thioacetic acid/amide series, which has documented antitumor activity against leukemia L1210 cells [1] and broader antitumor/antimutagenic screening outcomes [2], positions 77952-76-2 as a candidate for cancer-focused compound libraries. Its high lipophilicity (logP 4.05) may favor cellular uptake in hypoxic tumor models where nitroimidazoles function as radiosensitizers or bioreductive prodrugs. Inclusion in such libraries should be accompanied by appropriate vehicle controls (e.g., DMSO concentrations calibrated for lipophilic compounds) that differ from those used for polar standards like metronidazole.

SAR Expansion Around the 4-Chlorobenzyl Pharmacophore in Nitroimidazole Medicinal Chemistry

The 4-chlorobenzyl substituent contributes approximately 2.5 logP units (roughly 300-fold partitioning enhancement) relative to the N-methyl analog (CAS 110578-99-9, logP 1.58) [1][2]. This makes 77952-76-2 a strategic starting point for systematic halogen-substitution SAR studies (e.g., 4-F, 4-Br, 3,4-diCl benzyl analogs) that probe the contribution of halogen bonding and steric bulk to target engagement, metabolic stability, or pharmacokinetic profile, using the N-methyl analog as a negative control for the benzyl contribution.

Synthetic Chemistry: Building Block for Sulfide Oxidation and Acetamide Derivatization

The compound's sulfanylacetamide side-chain contains two chemically addressable handles: the thioether sulfur (available for oxidation to sulfoxide or sulfone) and the primary amide nitrogen (available for acylation, alkylation, or condensation). The defined upstream bromo precursor (CAS 68019-73-8, C₁₁H₉BrClN₃O₂) [1] provides a reproducible entry point, making 77952-76-2 a practical intermediate for generating focused libraries of oxidized or N-functionalized 4-nitroimidazole derivatives. This is in contrast to the 5-nitro isomer (CAS 77952-73-9), whose synthetic route is less characterized in the public domain.

Genetic Toxicology and DNA-Damage Research Panels

The Iradyan XIX (1987) paper explicitly reports mutagenic and antimutagenic evaluation for 4-nitro-5-thioimidazole derivatives containing 4-chlorobenzyl N1-substituents [1], and the XXIX (2003) paper confirms the class's mutagen/antimutagen duality [2]. 77952-76-2 is therefore a candidate for inclusion in Ames test panels, comet assay studies, or DNA-damage response screening where the dual mutagenic/antimutagenic potential of nitroimidazoles is being systematically mapped. The compound's high logP (4.05) vs. standard nitroimidazole mutagens (metronidazole logP −0.02) provides an opportunity to study how lipophilicity modulates genotoxic potency in bacterial and mammalian assay systems.

Quote Request

Request a Quote for 2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.